2,1,3-benzothiadiazole-5-carbaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone
Description
“2,1,3-benzothiadiazole-5-carbaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone” is a compound that contains a benzothiadiazole core . Benzothiadiazole is a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole . The compound is used as a chemical reagent in the synthesis of supramolecules and benzothiadiazole derivatives .
Molecular Structure Analysis
The molecular structure of 2,1,3-benzothiadiazole involves a benzene ring fused to a 1,2,5-thiadiazole . The compound behaves as a 10-electron system in which the 2-heteroatom contributes its lone pair to the ring current, in accordance with Hückel’s rule .Chemical Reactions Analysis
2,1,3-Benzothiadiazole undergoes the standard chemistry of aromatic compounds, readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .Physical and Chemical Properties Analysis
The physical and chemical properties of 2,1,3-benzothiadiazole include a melting point of 54.0 °C and a boiling point of 203.0 °C . The molar mass is 136.17 g/mol . The compound is less nucleophilic than naphthalene .Future Directions
Benzothiadiazole derivatives have been found to be luminescent, with high emission intensity and quantum efficiency . They are extensively used as building blocks in the design and synthesis of larger molecules and conductive polymers via Suzuki-Miyaura cross-coupling reactions . This suggests potential future directions in the field of material science and organic electronics.
Properties
IUPAC Name |
3-N-[(E)-2,1,3-benzothiadiazol-5-ylmethylideneamino]-1,2,5-oxadiazole-3,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N7OS/c10-8-9(14-17-13-8)12-11-4-5-1-2-6-7(3-5)16-18-15-6/h1-4H,(H2,10,13)(H,12,14)/b11-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSOVGXKEIWJLU-NYYWCZLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C=NNC3=NON=C3N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NSN=C2C=C1/C=N/NC3=NON=C3N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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